molecular formula C22H23ClN2O4S B2784103 [6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone CAS No. 1251673-28-5

[6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B2784103
CAS No.: 1251673-28-5
M. Wt: 446.95
InChI Key: NHLFPUPQYPTZRZ-UHFFFAOYSA-N
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Description

[6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23ClN2O4S and its molecular weight is 446.95. The purity is usually 95%.
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Biological Activity

The compound 6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, with the CAS number 1251673-28-5, is a member of the benzothiazine derivatives. This class of compounds has garnered attention due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, focusing on its pharmacological effects and mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN2O4S, with a molecular weight of 446.9 g/mol. The structure features a benzothiazine core with various substituents that influence its biological properties.

PropertyValue
Molecular FormulaC22H23ClN2O4S
Molecular Weight446.9 g/mol
CAS Number1251673-28-5

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzothiazine derivatives. The compound has shown promising results against various bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with skin infections and gastrointestinal diseases.

Anticancer Properties

Research indicates that compounds similar to 6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in treating inflammatory diseases.

The biological activities of 6-chloro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could act on various receptors in immune cells to modulate inflammatory responses.
  • Oxidative Stress : The compound may induce oxidative stress in cancer cells leading to cell death.

Case Studies

A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in vivo using mouse models for both bacterial infection and tumor growth. The results showed a significant reduction in tumor size and bacterial load compared to control groups, highlighting its therapeutic potential.

Properties

IUPAC Name

[6-chloro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S/c1-15-9-11-24(12-10-15)22(26)21-14-25(17-4-6-18(29-2)7-5-17)19-13-16(23)3-8-20(19)30(21,27)28/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLFPUPQYPTZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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